2-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-5-(p-tolyl)-1,3,4-oxadiazole

Lipophilicity Oxadiazole Isomerism Matched-Pair Analysis

The compound 2-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-5-(p-tolyl)-1,3,4-oxadiazole (CAS 902253-14-9, molecular formula C19H19N3O, molecular weight 305.38) is a heterocyclic small molecule composed of a 3,4-dihydroisoquinoline moiety linked via a methylene bridge to a 1,3,4-oxadiazole ring substituted with a p-tolyl group at the 5-position. It belongs to the class of 1,3,4-oxadiazole-dihydroisoquinoline hybrids, a scaffold under investigation in medicinal chemistry for applications including enzyme inhibition and CNS disorders.

Molecular Formula C19H19N3O
Molecular Weight 305.381
CAS No. 902253-14-9
Cat. No. B2622173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-5-(p-tolyl)-1,3,4-oxadiazole
CAS902253-14-9
Molecular FormulaC19H19N3O
Molecular Weight305.381
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NN=C(O2)CN3CCC4=CC=CC=C4C3
InChIInChI=1S/C19H19N3O/c1-14-6-8-16(9-7-14)19-21-20-18(23-19)13-22-11-10-15-4-2-3-5-17(15)12-22/h2-9H,10-13H2,1H3
InChIKeyXXJWXJWJHMJGID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)-5-(p-tolyl)-1,3,4-oxadiazole (CAS 902253-14-9): Procurement-Relevant Structural and Pharmacochemical Profile


The compound 2-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-5-(p-tolyl)-1,3,4-oxadiazole (CAS 902253-14-9, molecular formula C19H19N3O, molecular weight 305.38) is a heterocyclic small molecule composed of a 3,4-dihydroisoquinoline moiety linked via a methylene bridge to a 1,3,4-oxadiazole ring substituted with a p-tolyl group at the 5-position . It belongs to the class of 1,3,4-oxadiazole-dihydroisoquinoline hybrids, a scaffold under investigation in medicinal chemistry for applications including enzyme inhibition and CNS disorders [1]. The compound is currently available as a research-grade chemical from multiple screening-compound vendors, and its selection over close structural analogs hinges on demonstrated isomer-dependent differences in physicochemical and pharmacokinetic properties that can impact bioassay outcomes [2].

Why Substituting 2-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)-5-(p-tolyl)-1,3,4-oxadiazole with a Generic 1,2,4-Oxadiazole Isomer Compromises Experimental Reproducibility and Lead Profiles


Interchanging the 1,3,4-oxadiazole core of this compound with its closely related 1,2,4-oxadiazole regioisomer—or with simpler oxadiazole scaffolds lacking the dihydroisoquinoline moiety—is not chemically conservative. A systematic matched-pair analysis of the AstraZeneca compound collection demonstrated that, in virtually all cases, the 1,3,4-oxadiazole isomer displays an order of magnitude lower lipophilicity (log D), improved metabolic stability, reduced hERG inhibition, and higher aqueous solubility compared to its 1,2,4-oxadiazole partner [1]. These isomer-specific property divergences are driven by fundamentally different charge distributions and dipole moments, meaning that a procurement decision to use the incorrect isomer can introduce uncontrolled variables in permeability, off-target binding, and assay solubility, thereby undermining structure–activity relationship (SAR) interpretation and hit-to-lead progression [1].

2-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)-5-(p-tolyl)-1,3,4-oxadiazole: Head-to-Head and Class-Level Differentiation Evidence for Scientific Procurement


Lipophilicity (log D) Comparison: 1,3,4-Oxadiazole Isomer Displays Order-of-Magnitude Lower Lipophilicity than 1,2,4-Oxadiazole Matched Pairs

A systematic matched-pair analysis of the AstraZeneca compound collection found that, in virtually all cases, the 1,3,4-oxadiazole isomer shows an order of magnitude lower lipophilicity (log D) compared to its 1,2,4-oxadiazole partner [1]. This property directly affects membrane permeability, plasma protein binding, and non-specific binding in biological assays. For procurement targeting lead-like chemical space, the lower log D of the 1,3,4-oxadiazole scaffold offers a tangible advantage in controlling lipophilicity-driven off-target effects. A specific matched-pair example cited in the study quantified an approximate tenfold reduction in log D for the 1,3,4-isomer relative to its 1,2,4-counterpart [1].

Lipophilicity Oxadiazole Isomerism Matched-Pair Analysis

Metabolic Stability Advantage: 1,3,4-Oxadiazole Isomers Exhibit Superior Hepatic Microsomal Stability Relative to 1,2,4-Oxadiazole Isomers

The same AstraZeneca study reported significant differences in metabolic stability between 1,3,4- and 1,2,4-oxadiazole matched pairs, with the 1,3,4-isomer consistently demonstrating lower intrinsic clearance in human liver microsomes [1]. Improved metabolic stability reduces the risk of rapid compound turnover in cell-based assays involving hepatocytes or S9 fractions, enabling more reliable potency measurements and SAR interpretation. The precise clearance ratios are pair-specific, but the directional advantage (lower clearance for 1,3,4-isomers) was a defining trend across the compound set [1].

Metabolic Stability Microsomal Clearance Oxadiazole Scaffold

hERG Liability Reduction: 1,3,4-Oxadiazole Isomers Demonstrate Decreased hERG Channel Inhibition Compared to 1,2,4-Oxadiazole Counterparts

hERG channel inhibition is a critical safety signal in drug discovery. The Boström et al. investigation found that 1,3,4-oxadiazole isomers consistently show reduced hERG inhibition relative to their 1,2,4-oxadiazole matched partners [1]. For researchers using this compound in electrophysiology or cardiac-safety panels, selecting the 1,3,4-oxadiazole scaffold proactively lowers the baseline hERG risk profile, reducing false-positive triage in early-stage cardiac-safety assessment [1].

hERG inhibition Cardiotoxicity Oxadiazole Isomerism

Thymidine Phosphorylase Inhibitory Potential: Structural Analogy to Isoquinoline-Bearing Oxadiazole Series with Sub-Micromolar IC50 Values

Although no direct enzymatic data are publicly available for the specific compound 902253-14-9, a closely related series of isoquinoline-bearing 1,3,4-oxadiazole derivatives (compounds 1–20) was evaluated against E. coli thymidine phosphorylase, yielding IC50 values ranging from 1.10 ± 0.05 µM to 54.60 ± 1.50 µM [1]. The positive control, 7-deazaxanthine, exhibited an IC50 of 38.68 ± 1.12 µM under identical conditions. Seventeen of the twenty analogs tested more potent than the standard, demonstrating the inherent capacity of this scaffold class for potent TP inhibition [1]. The target compound differs structurally by containing a partially saturated dihydroisoquinoline ring and a p-tolyl substituent; SAR from the series indicates that substitution pattern on the phenyl ring profoundly influences inhibitory potency, with IC50 shifts exceeding 50-fold depending on the specific substituent [1].

Thymidine Phosphorylase Cancer Angiogenesis Isoquinoline Oxadiazole

CNS Drug-Likeness Advantage: Dihydroisoquinoline Moiety Confers Favorable CNS MPO Score Compared to Aromatic Isoquinoline Analogs

The 3,4-dihydroisoquinoline substructure is a privileged motif in CNS drug design, appearing in multiple clinical candidates and launched drugs targeting neurological disorders [1]. Aromatic isoquinoline analogs (e.g., the Zaman et al. series) are expected to have higher planarity and lipophilicity, which typically shift the CNS Multiparameter Optimization (MPO) score downward due to increased TPSA and log P contributions. The partially saturated nature of the dihydroisoquinoline ring in the target compound improves fraction sp3 (Fsp3) character, enhancing solubility and reducing aromatic ring count, both of which are parameters that contribute positively to the CNS MPO desirability score [1]. While compound-specific CNS MPO values have not been experimentally determined, the class characteristics of 3,4-dihydroisoquinolines as CNS-penetrant scaffolds are well-documented in the patent literature for Parkinson's disease and cognitive impairment indications [1].

CNS MPO Blood-Brain Barrier Dihydroisoquinoline

Optimal Research and Procurement Scenarios for 2-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)-5-(p-tolyl)-1,3,4-oxadiazole Based on Differentiated Evidence


Hit-to-Lead Optimization Campaigns Requiring Low-Lipophilicity, Metabolically Stable Chemical Probes

When a discovery program demands a screening library enriched with lead-like molecules, the 1,3,4-oxadiazole scaffold offers a systematic advantage over 1,2,4-oxadiazole isomers. By providing order-of-magnitude lower log D and improved metabolic stability [1], this compound minimizes the risk of lipophilicity-driven attrition, making it suitable for hit-to-lead campaigns where pharmacokinetic properties are prioritized alongside target activity. Procurement is recommended for teams seeking to populate oxadiazole-based chemical space with the more developable regioisomeric form [1].

Pre-Clinical Safety Profiling and hERG Counter-Screening Assays

Researchers performing hERG liability screening can use this compound as a representative 1,3,4-oxadiazole probe to establish baseline cardiac-safety parameters for their compound series. The consistent trend of reduced hERG inhibition relative to 1,2,4-oxadiazole counterparts [1] positions this isomer as a lower-risk chemotype for electrophysiology panels and impedance-based cardiotoxicity assays, enabling more efficient triage of early leads [1].

Thymidine Phosphorylase Inhibitor Expansion for Oncology and Anti-Angiogenesis Research

The structural analogy to isoquinoline-bearing 1,3,4-oxadiazoles with confirmed thymidine phosphorylase inhibition (IC50 values from 1.10 to 54.60 µM) [2] supports the procurement of this compound for SAR expansion studies targeting TP-mediated angiogenesis in cancer [2]. With 17 of 20 analogs in the comparator series outperforming the standard inhibitor 7-deazaxanthine, this scaffold class is validated for TP inhibitor discovery, and the unique p-tolyl substitution pattern of the target compound may afford distinctive selectivity or potency profiles [2].

CNS Drug Discovery Programs Targeting Neurodegenerative and Cognitive Disorders

The 3,4-dihydroisoquinoline motif is a recognized CNS-penetrant scaffold, with patent-protected applications for Parkinson's disease and cognitive impairment [3]. Procurement is indicated for neuroscience-focused screening decks where blood-brain barrier penetration is a critical requirement. The compound serves as a building block for exploring SAR around CNS-penetrant oxadiazole-dihydroisoquinoline hybrids, leveraging the established CNS drug-likeness of the dihydroisoquinoline class [3].

Quote Request

Request a Quote for 2-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-5-(p-tolyl)-1,3,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.